Home > Products > Screening Compounds P85522 > 1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline - 802914-17-6

1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-12651593
CAS Number: 802914-17-6
Molecular Formula: C25H27NO2
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the tetrahydroisoquinoline class of alkaloids. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with two methoxy groups and a diphenylethyl substituent. Tetrahydroisoquinolines are known for their diverse biological activities and potential therapeutic applications, making them an area of significant research interest.

Source

The compound can be synthesized through various chemical methods, particularly those involving the Bischler-Napieralski reaction and other related synthetic pathways. The literature indicates that this compound has been studied for its structural properties and potential biological effects, with various synthesis methods reported in scientific journals and articles .

Classification

1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline falls under the category of alkaloids, specifically within the tetrahydroisoquinoline subclass. Alkaloids are naturally occurring compounds that often have significant pharmacological effects. This compound's classification is crucial for understanding its potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves several key steps:

  1. Starting Materials: The synthesis often begins with appropriate precursors such as ketoamides or phenethylamines.
  2. Cyclization: A common method for forming the tetrahydroisoquinoline structure is through cyclization reactions involving Bischler-Napieralski methods or acylation followed by cyclization .
  3. Reduction: The reduction of intermediates (such as 3,4-dihydroisoquinolines) using reducing agents like sodium borohydride or lithium aluminum hydride is often employed to achieve the desired tetrahydroisoquinoline structure .
  4. Final Modifications: The introduction of methoxy groups can be achieved through methylation reactions using methyl iodide or other methylating agents .

Technical Details

The synthetic routes may involve multiple purification steps such as column chromatography to isolate the desired product in high yield. The stereochemistry of the final product can be critical; thus, enantioselective synthesis methods are often employed to ensure the correct configuration .

Molecular Structure Analysis

Structure

The molecular formula for 1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is C₁₉H₂₃N₁O₂ with a molecular weight of approximately 373.49 g/mol. The structure features:

  • A tetrahydroisoquinoline ring system.
  • Two methoxy groups at positions 6 and 8.
  • A diphenylethyl side chain at position 1.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure of this compound. Typical NMR data would include chemical shifts corresponding to the aromatic protons from the diphenylethyl group and the methoxy protons .

Chemical Reactions Analysis

Reactions

1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions typical of tetrahydroisoquinolines:

  • Alkylation: The methoxy groups can undergo alkylation under strong basic conditions.
  • Oxidation: The tetrahydroisoquinoline structure can be oxidized to produce isoquinolines.
  • Rearrangements: Under specific conditions (e.g., acidic environments), rearrangements may occur leading to different structural isomers.

Technical Details

These reactions often require careful control of conditions such as temperature and solvent choice to avoid unwanted side reactions or degradation of sensitive functional groups .

Mechanism of Action

The mechanism of action for compounds like 1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves interaction with biological targets such as receptors or enzymes.

Process

Research indicates that tetrahydroisoquinolines may exhibit activity through:

  • Dopaminergic pathways: Interaction with dopamine receptors has been noted in some studies.
  • Antioxidant activity: Some derivatives show promise in reducing oxidative stress in biological systems.

Data

Biological assays are crucial for determining the efficacy and mechanism of action of this compound in vitro and in vivo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellow oil or solid depending on purity and formulation.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a narrow range.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water.
  • Stability: Stability can be affected by light and moisture; thus storage conditions should be controlled.

Relevant analyses such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) confirm these properties and assist in characterizing the compound further .

Applications

Scientific Uses

1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline has potential applications in:

  • Pharmacology: As a lead compound for developing new drugs targeting neurological disorders due to its interaction with dopamine receptors.
  • Synthetic Chemistry: Serving as a building block for synthesizing more complex alkaloids or natural product analogs.

Research continues into its full range of biological activities and potential therapeutic uses .

Introduction and Contextual Background

Historical Significance of Tetrahydroisoquinoline Alkaloids in Medicinal Chemistry

Tetrahydroisoquinoline (THIQ) alkaloids represent a structurally diverse class of nitrogen-containing heterocycles with profound therapeutic implications. Historically, natural THIQs like morphine (analgesic), berberine (antibacterial), and tetrabenazine (antihuntingtonian) established the scaffold’s pharmacological relevance [1] [5]. Semisynthetic derivatives such as the PI3K inhibitor duvelisib (FDA-approved for leukemia) and the anemia drug roxadustat further demonstrate the scaffold’s adaptability in drug development [5]. THIQ antibiotics (e.g., saframycins and naphthyridinomycin) exhibit potent antitumor properties, underscoring their role in oncology [1]. Over 250 THIQ-based molecules discovered between 2019–2023 display bioactivities spanning antitumor, antiviral, and neuroprotective effects, cementing their status as "privileged scaffolds" in medicinal chemistry [5].

Table 1: Historically Significant THIQ Alkaloids and Derivatives

CompoundBiological ActivitySource/Application
MorphineAnalgesicPapaver somniferum (Opium poppy)
BerberineAntibacterial/AntimalarialBerberis vulgaris (Barberry)
Saframycin AAntitumor antibioticStreptomyces lavendulae
DuvelisibPI3K inhibitor (CLL/SLL therapy)FDA-approved semisynthetic derivative
RoxadustatHIF-PH inhibitor (Anemia treatment)Approved in China (2018)

Structural Classification of 1-Substituted Tetrahydroisoquinolines

1-Substituted THIQs feature modifications at the nitrogen atom (N1 position), which critically influence receptor affinity and metabolic stability. These are categorized into three subtypes:

  • Simple 1-Alkyl/Aryl-THIQs: E.g., 6,7-dimethoxy-1-phenyl-THIQ (Sigma-Aldrich CDS002535), where aryl groups enhance lipophilicity [9].
  • 1-Carboxy-THIQs: Such as 6,7-dimethoxy-THIQ-1-carboxylic acid (PubChem CID 179606), acting as precursors for peptidomimetics or enzyme inhibitors [2] [7].
  • Complex 1-Substituents: Including diphenylethyl moieties (e.g., target compound), which introduce steric bulk and π-π stacking capabilities [1].Synthetic methodologies include:
  • Pictet-Spengler Condensation: For racemic or asymmetric 1-substituted THIQs using chiral auxiliaries (e.g., Andersen reagent) or organocatalysts [1].
  • Pomeranz-Fritsch-Bobbitt Cyclization: Applied in diastereoselective syntheses (e.g., of (S)-laudanosine) via aminoacetal intermediates [6].

Table 2: Structural Subclasses and Synthetic Routes for 1-Substituted THIQs

SubclassExample CompoundKey Synthetic Method
1-Aryl-THIQs6,7-Dimethoxy-1-phenyl-THIQPictet-Spengler condensation
1-Carboxy-THIQsTHIQ-1-carboxylic acidChemoenzymatic resolution of racemic esters
1-Diphenylethyl-THIQsTarget compoundN-Alkylation of THIQ precursors

Role of Diphenylethyl and Methoxy Substituents in Bioactivity

The diphenylethyl group (2,2-diphenylethyl) confers unique steric and electronic properties:

  • Receptor Binding: Analogous to TDIQ (tetrahydrodioxolo[4,5-g]isoquinoline), diphenylethyl enhances affinity for α₂-adrenergic receptors by filling hydrophobic pockets via π-stacking [8].
  • Metabolic Stability: The bulky substituent impedes oxidative metabolism, extending half-life in vivo [1].

Methoxy substituents (6- and 8-positions) modulate electronic and steric parameters:

  • Electron-Donating Effects: Enhance aromatic ring electron density, improving interactions with biomolecular targets (e.g., kinases or GPCRs) [1].
  • Lipophilicity Optimization: 6,7-Dimethoxy-THIQ derivatives exhibit improved blood-brain barrier permeability, as demonstrated in neuroprotective studies [2].
  • Bioactivity Specificity: Position matters—6,7-dimethoxy-THIQ-3-carboxylic acid inhibits IL-6/JAK2/STAT3 signaling in colon cancer, while 6,8-dimethoxy isomers remain unexplored [2] [5].

Research Gaps and Objectives for Target Compound

Despite advances, critical gaps exist for 1-(2,2-diphenylethyl)-6,8-dimethoxy-THIQ:

  • Target Identification: No studies elucidate its primary molecular targets (e.g., GPCRs, kinases, or epigenetic regulators) [1] [5].
  • Structure-Activity Relationship (SAR): The impact of 6,8- vs. 6,7-dimethoxy configurations on bioactivity is unknown [2].
  • In Vivo Efficacy: Absence of pharmacokinetic or toxicity profiles hinders preclinical development [5].
  • Synthetic Optimization: Current routes (e.g., N-alkylation of THIQ cores) yield low quantities; asymmetric synthesis is unexplored [6].

Table 3: Key Research Gaps and Proposed Objectives

Research GapObjectiveMethodology Proposed
Undefined biological targetsIdentify protein targetsAffinity chromatography + MS
Unclear SAR of 6,8-dimethoxy configurationCompare with 6,7-isomer bioactivityIn vitro cytokine inhibition assays
Lack of in vivo dataAssess pharmacokinetics/toxicologyRodent metabolic stability studies
Low-yielding synthesisDevelop asymmetric catalytic routeChiral Pd-catalyzed N-alkylation

Concluding Remarks

The target compound merges historically significant THIQ pharmacology with understudied structural features. Its diphenylethyl group may enable unique receptor interactions, while the 6,8-dimethoxy pattern offers an unexplored SAR dimension. Addressing synthesis, target identification, and comparative bioactivity gaps will illuminate its therapeutic potential.

Properties

CAS Number

802914-17-6

Product Name

1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C25H27NO2/c1-27-21-15-20-13-14-26-23(25(20)24(16-21)28-2)17-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15-16,22-23,26H,13-14,17H2,1-2H3

InChI Key

UADDIEBCQPVFAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(NCC2)CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.